![molecular formula C6H6BrN3O4S B1379393 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide CAS No. 1375473-56-5](/img/structure/B1379393.png)
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide
Overview
Description
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1375473-56-5 . It has a molecular weight of 296.1 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-bromo-5-nitrobenzenesulfonamide . The InChI code for this compound is 1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Pharmaceutical Research
4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide: is utilized in pharmaceutical research as a high-quality reference standard . It is essential for ensuring the accuracy and reliability of analytical methods used to detect and quantify pharmaceutical compounds. This compound’s role is critical in the development of new drugs, where it may serve as a precursor or an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial dna growth and cell division by interfering with the synthesis of folate .
Safety and Hazards
properties
IUPAC Name |
4-amino-2-bromo-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZLYUBCCHEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.